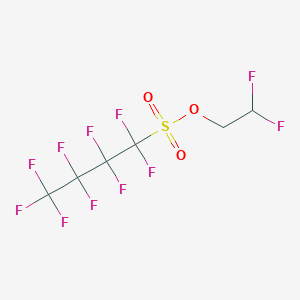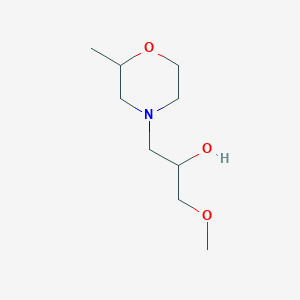
1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol
Übersicht
Beschreibung
“1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol” is a chemical compound with the CAS Number: 1344214-00-1 . It has a molecular weight of 189.25 and its molecular formula is C9H19NO3. This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol” is provided , but the specific molecular structure is not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol and similar compounds have been used in catalysis for organic synthesis. For example, palladium complexes of related ligands have shown effectiveness in catalyzing the methoxycarbonylation of olefins, producing linear and branched esters. The structure of the complexes and the chain length of the olefin influence the catalytic behavior (Zulu et al., 2020).
Anticancer Activity
A new phenolic compound structurally similar to 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol, isolated from the wood of Millettia leucantha, demonstrated significant cytotoxicity against tumor cell lines. This highlights the potential of related compounds in anticancer research (Rayanil et al., 2011).
Antimicrobial and Antiradical Activity
Compounds structurally related to 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol have been synthesized and tested for antimicrobial and antiradical activities. This indicates their potential in the development of new antimicrobial agents (Čižmáriková et al., 2020).
Enantioselective Synthesis
This compound and its analogs have been used in the enantioselective synthesis of chiral intermediates, aiding in the production of bio-active compounds. This application is crucial in pharmaceutical research, particularly in the synthesis of natural and unnatural sesquiterpenes (Shafioul & Cheong, 2012).
Cardioselectivity in Drug Development
Related 1-(aralkylamino)-3-(aryloxy)propan-2-ols have been studied for their cardioselective properties. This research is significant in developing beta-adrenoceptor blocking agents with specific therapeutic profiles (Rzeszotarski et al., 1983).
Synthesis of Isotopomers for Pharmacological Studies
The synthesis of isotopomers of similar compounds has been used in pharmacological studies to understand the metabolism and pharmacokinetics of potential therapeutic agents (Czeskis, 1998).
Eigenschaften
IUPAC Name |
1-methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8-5-10(3-4-13-8)6-9(11)7-12-2/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGAAQNHHGZEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



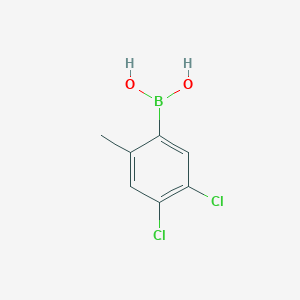
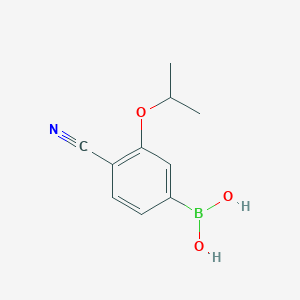
![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
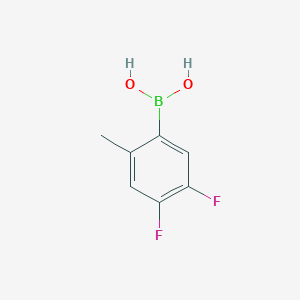
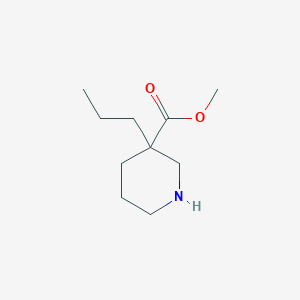
![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)
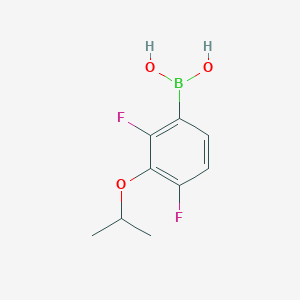
![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)
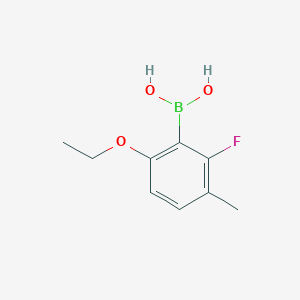
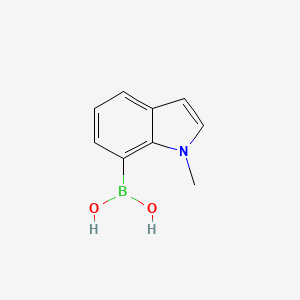
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)
